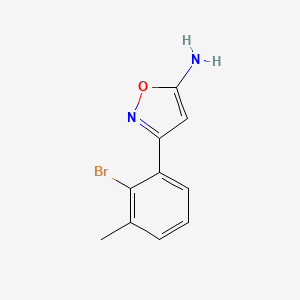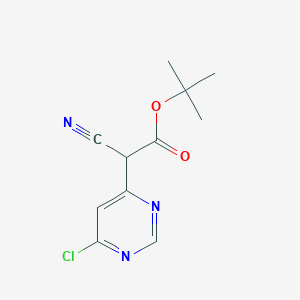![molecular formula C13H14BrN3O2 B13700105 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine is a complex organic compound with a unique structure that includes an amino group, a bromine atom, a methoxybenzyl group, and a methylpyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyrazine derivative, followed by the introduction of the methoxybenzyl group through an etherification reaction. The amino group is then introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The methoxybenzyl group may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- 2-Amino-6-fluoro-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- 2-Amino-6-iodo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
Uniqueness
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
6-bromo-3-[(4-methoxyphenyl)methoxy]-5-methylpyrazin-2-amine |
InChI |
InChI=1S/C13H14BrN3O2/c1-8-11(14)17-12(15)13(16-8)19-7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H2,15,17) |
InChI Key |
RVRYXCVJFSZABK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)OCC2=CC=C(C=C2)OC)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)







